

"2-(4-Nitro-1H-pyrazol-3-yl)pyridine" physical characteristics

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Compound of Interest

Compound Name: 2-(4-Nitro-1H-pyrazol-3-yl)pyridine

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An In-Depth Technical Guide to the Physical Characteristics of **2-(4-Nitro-1H-pyrazol-3-yl)pyridine**

Introduction

2-(4-Nitro-1H-pyrazol-3-yl)pyridine, identified by CAS Number 192711-20-9, is a heterocyclic building block of significant interest in modern chemical research.^{[1][2]} Its molecular structure, which fuses a pyridine ring with a nitro-substituted pyrazole moiety, makes it a valuable intermediate in the synthesis of complex molecules. Primarily, it serves as a precursor in the development of kinase inhibitors for oncological applications and as a scaffold in the creation of novel agrochemicals.^[1] The presence of the nitro group not only influences the electronic properties of the molecule but also provides a reactive handle for further chemical functionalization, rendering it a versatile tool in medicinal chemistry and materials science.^[1]

This guide provides a comprehensive overview of the known and predicted physical characteristics of **2-(4-Nitro-1H-pyrazol-3-yl)pyridine**, offering researchers and drug development professionals a foundational understanding of its properties. The methodologies for characterization are detailed to ensure scientific rigor and reproducibility.

Molecular and Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for predicting its behavior in various systems, from reaction solvents to biological media. For **2-(4-Nitro-1H-**

pyrazol-3-yl)pyridine, many of these properties are derived from computational models, which provide reliable estimates for guiding experimental design.

Table 1: Summary of Molecular and Physicochemical Data

Property	Value	Source
Molecular Formula	C ₈ H ₆ N ₄ O ₂	[1] [2]
Molecular Weight	190.16 g/mol	[1] [2]
CAS Number	192711-20-9	[2] [3]
Predicted Boiling Point	433.0 ± 30.0 °C	[1]
Predicted Density	1.447 ± 0.06 g/cm ³	[1]
Topological Polar Surface Area (TPSA)	84.71 Å ²	[2]
LogP (Predicted)	1.3799	[2]
Hydrogen Bond Acceptors	4	[2]
Hydrogen Bond Donors	1	[2]
Rotatable Bonds	2	[2]

- **Expert Insight:** The predicted LogP value of 1.3799 suggests a moderate degree of lipophilicity, indicating that the compound will likely exhibit solubility in a range of organic solvents. The Topological Polar Surface Area (TPSA) of 84.71 Å² is a key parameter in drug development, suggesting potential for cell permeability. The single hydrogen bond donor (the pyrazole N-H) and multiple acceptor sites (the pyridine nitrogen, pyrazole nitrogens, and nitro oxygens) are crucial for understanding potential intermolecular interactions, such as binding to a biological target or crystal lattice formation.

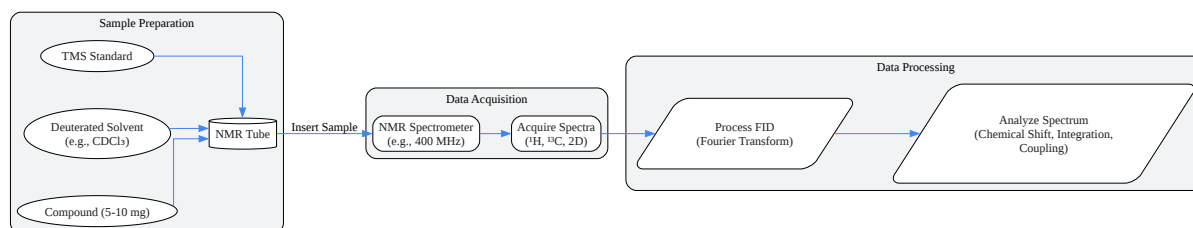
Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity confirmation of synthesized compounds. The following sections detail the standard techniques and expected results for **2-(4-Nitro-1H-pyrazol-3-yl)pyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atom-level information about the molecular structure by probing the magnetic properties of atomic nuclei. ^1H NMR and ^{13}C NMR are fundamental techniques for identifying the carbon-hydrogen framework of an organic molecule.

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in a standard 5 mm NMR tube.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts ($\delta = 0.00$ ppm).
- **Instrumentation:** Acquire spectra on a 300, 400, or 500 MHz NMR spectrometer.^[4]
- **Data Acquisition:** Record standard ^1H and $^{13}\text{C}\{^1\text{H}\}$ (proton-decoupled) spectra at room temperature. Further two-dimensional experiments (e.g., COSY, HSQC, HMBC) can be performed to confirm assignments.



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Caption: Workflow for NMR Spectroscopic Analysis.

While specific, experimentally verified spectra for this compound are not publicly available, the structure allows for the prediction of key features:

- ^1H NMR: One would expect to see distinct signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons on the pyridine ring. A downfield singlet corresponding to the C-H proton on the pyrazole ring is also anticipated. A broad singlet, characteristic of the N-H proton of the pyrazole, would likely appear at a lower field ($\delta > 10$ ppm), and its position may be sensitive to solvent and concentration.^[5]
- ^{13}C NMR: Signals corresponding to the eight carbon atoms would be observed. Carbons attached to nitrogen atoms (in both pyridine and pyrazole rings) and the carbon bearing the nitro group would show characteristic chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

- Preparation: Mix a small amount of the sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) powder.
- Grinding: Grind the mixture thoroughly in an agate mortar to ensure a fine, homogeneous powder.
- Pressing: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.
- Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm^{-1} .^[4]

The key functional groups in **2-(4-Nitro-1H-pyrazol-3-yl)pyridine** would produce characteristic absorption bands:

- N-H Stretch: A moderate to broad band around 3200-3400 cm^{-1} from the pyrazole N-H group.
- Aromatic C-H Stretch: Sharp bands typically appearing just above 3000 cm^{-1} .

- C=C and C=N Stretches: Multiple bands in the 1400-1650 cm^{-1} region, characteristic of the aromatic pyridine and pyrazole rings.
- NO₂ Stretch: Two strong, characteristic bands are expected for the nitro group: an asymmetric stretch around 1500-1560 cm^{-1} and a symmetric stretch around 1335-1385 cm^{-1} . The presence of these two intense absorptions is a key diagnostic feature for this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy.

- Solution Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
- Infusion: Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, making it ideal for determining the molecular weight of the parent ion.
- Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

Table 2: Predicted Mass-to-Charge Ratios (m/z) for Common Adducts

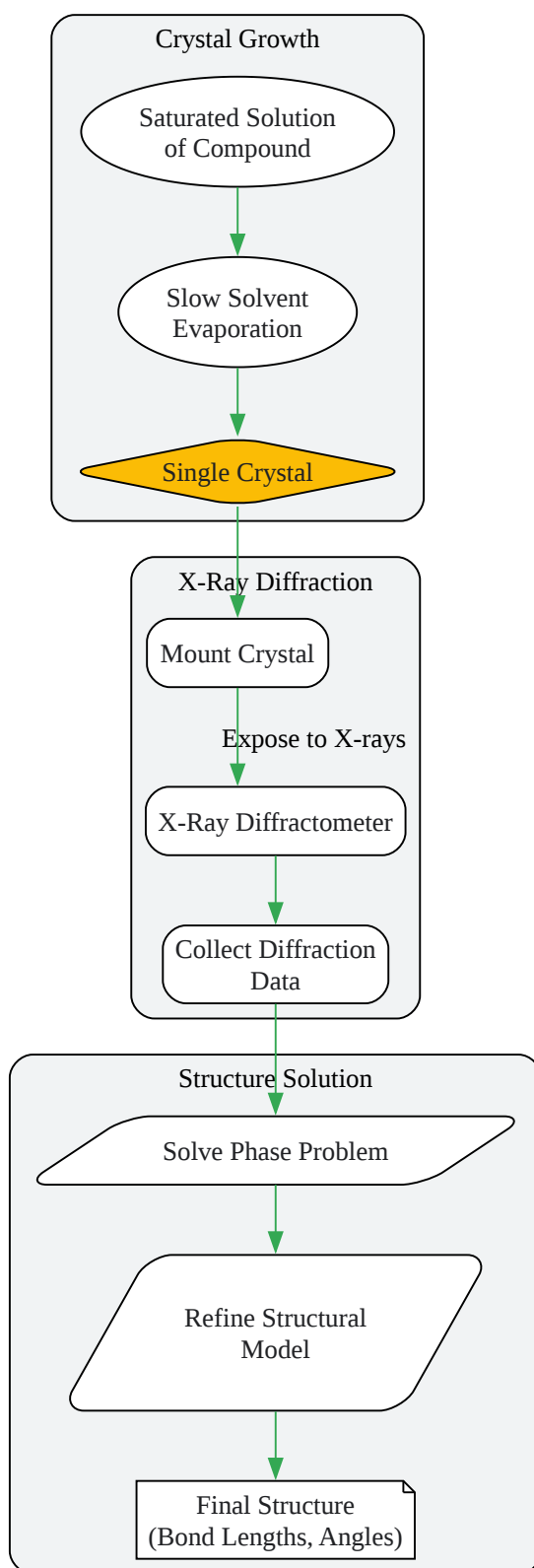
Adduct	Formula	Predicted m/z
[M+H] ⁺	[C ₈ H ₇ N ₄ O ₂] ⁺	191.05635
[M+Na] ⁺	[C ₈ H ₆ N ₄ NaO ₂] ⁺	213.03829
[M+K] ⁺	[C ₈ H ₆ KN ₄ O ₂] ⁺	229.01223
[M-H] ⁻	[C ₈ H ₅ N ₄ O ₂] ⁻	189.04179

Data sourced from PubChem.[6]

Crystallographic Data

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding, which govern crystal packing.

- Expert Insight: While a solved crystal structure for **2-(4-Nitro-1H-pyrazol-3-yl)pyridine** is not available in the public domain, analysis of a related, more complex molecule, 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, provides valuable insight into the types of structural features one might expect.^[7] In this related structure, the pyrazole ring is observed to be non-coplanar with the attached pyridine and nitrophenyl rings.^[7] The crystal packing is stabilized by intermolecular N-H...N and N-H...O hydrogen bonds, forming a two-dimensional network.^[7] A similar interplay of hydrogen bonding involving the pyrazole N-H and the nitro group's oxygen atoms would be anticipated in the crystal structure of **2-(4-Nitro-1H-pyrazol-3-yl)pyridine**.



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Caption: General Workflow for Single-Crystal X-ray Diffraction.

Storage and Handling

Proper storage is essential to maintain the integrity and purity of the compound. Commercial suppliers recommend storing **2-(4-Nitro-1H-pyrazol-3-yl)pyridine** at either 2-8°C or room temperature, under a nitrogen atmosphere.^{[1][2]} This indicates that the compound may be sensitive to air, moisture, or prolonged exposure to higher temperatures.

Conclusion

2-(4-Nitro-1H-pyrazol-3-yl)pyridine is a compound with well-defined, albeit largely predicted, physical characteristics. Its molecular structure gives rise to distinct spectroscopic signatures that are crucial for its identification and quality control. The predicted physicochemical properties provide a solid basis for its application in synthetic chemistry, particularly in the fields of medicinal chemistry and agrochemical development. While direct experimental data for some properties, such as its crystal structure and melting point, are not widely published, established analytical workflows provide a clear path for researchers to determine these characteristics empirically. This guide consolidates the available information to provide a robust technical foundation for professionals working with this important chemical intermediate.

References

- **2-(4-nitro-1H-pyrazol-3-yl)pyridine**. MySkinRecipes. [Link]
- Table 2. ¹H-NMR (δ-ppm) and IR (Cm⁻¹) spectra of some 2-11 derivatives.
- **2-(4-nitro-1h-pyrazol-3-yl)pyridine**. PubChemLite. [Link]
- 3-Nitro-2-(4-nitropyrazol-1-yl)pyridine | C₈H₅N₅O₄. PubChem. [Link]
- 2-(1H-Pyrazol-3-Yl)Pyridine | C₈H₇N₃. PubChem. [Link]
- Supporting information. The Royal Society of Chemistry. [Link]
- 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine. National Institutes of Health (NIH). [Link]
- Pyridine, 2-(4-nitro-1H-pyrazol-3-yl)-. Ivy Fine Chemicals. [Link]
- Original Research Article Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)-5-(substituted ph. International Journal of Pharmaceutical Sciences and Research. [Link]
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Institutes of Health (NIH) - PubMed Central. [Link]
- Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and ¹H spin-lattice relaxation times.

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Sources

- 1. 2-(4-nitro-1H-pyrazol-3-yl)pyridine [myskinrecipes.com]
- 2. chemscene.com [chemscene.com]
- 3. ivychem.com [ivychem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - 2-(4-nitro-1h-pyrazol-3-yl)pyridine (C8H6N4O2) [pubchemlite.lcsb.uni.lu]
- 7. 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
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